molecular formula C23H20BrNO3 B11419080 6-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

6-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11419080
M. Wt: 438.3 g/mol
InChI Key: ZHOYRBPXSDHRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

6-BROMO-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and furan-containing molecules, such as:

  • 2-BROMO-N-METHYL-BENZAMIDE
  • 3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • FURAN-2-YL METHYL BENZOFURAN

Uniqueness

The uniqueness of 6-BROMO-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20BrNO3

Molecular Weight

438.3 g/mol

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20BrNO3/c1-15-5-7-17(8-6-15)13-25(14-19-4-3-11-27-19)23(26)22-16(2)20-10-9-18(24)12-21(20)28-22/h3-12H,13-14H2,1-2H3

InChI Key

ZHOYRBPXSDHRAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.